5-iodo-1-(trifluoromethyl)-1H-imidazole
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Overview
Description
5-Iodo-1-(trifluoromethyl)-1H-imidazole is a heterocyclic compound characterized by the presence of an iodine atom and a trifluoromethyl group attached to an imidazole ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-iodo-1-(trifluoromethyl)-1H-imidazole typically involves the halogenation of a suitable imidazole precursor. One common method is the iodination of 1-(trifluoromethyl)-1H-imidazole using iodine or an iodine-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst or under specific temperature and solvent conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where the reaction parameters are optimized for maximum efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-1-(trifluoromethyl)-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Coupling Reactions: It can engage in coupling reactions with other organic molecules, expanding its utility in synthetic chemistry.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are often used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of imidazole derivatives with different functional groups .
Scientific Research Applications
Chemistry: In chemistry, 5-iodo-1-(trifluoromethyl)-1H-imidazole is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the exploration of reaction mechanisms .
Biology and Medicine: Its ability to interact with biological targets through halogen bonding and other interactions makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 5-iodo-1-(trifluoromethyl)-1H-imidazole involves its interaction with molecular targets through halogen bonding, hydrogen bonding, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects .
Comparison with Similar Compounds
- 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
- 5-Iodo-1-(trifluoromethyl)-1H-pyrazole
- 5-Iodo-1,2,3-triazole derivatives
Comparison: Compared to these similar compounds, 5-iodo-1-(trifluoromethyl)-1H-imidazole exhibits unique reactivity and interaction profiles due to the presence of both the iodine atom and the trifluoromethyl group. These features enhance its utility in various applications, making it a versatile and valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C4H2F3IN2 |
---|---|
Molecular Weight |
261.97 g/mol |
IUPAC Name |
5-iodo-1-(trifluoromethyl)imidazole |
InChI |
InChI=1S/C4H2F3IN2/c5-4(6,7)10-2-9-1-3(10)8/h1-2H |
InChI Key |
IMFCUXGIUMKBMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(C=N1)C(F)(F)F)I |
Origin of Product |
United States |
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